5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Description
This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) and a nitrogen atom (aza) in the ring system. The pyrimidine substituent at position 5 carries a trifluoromethyl group at position 6, a hallmark of many bioactive molecules due to its electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZQQROVFQZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic structure under mild conditions. The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine scaffolds. For instance, derivatives of pyrimidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane may enhance its efficacy against resistant strains.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| This compound | TBD |
Anticancer Potential
The compound's structural features suggest potential anticancer properties, particularly due to the presence of the trifluoromethyl group which has been linked to enhanced biological activity in other heterocyclic compounds . Research into similar compounds has indicated that modifications in the pyrimidine ring can lead to significant cytotoxic effects against various cancer cell lines.
Pesticidal Properties
The compound's unique structure makes it suitable for development as a pesticide or fungicide. Compounds with similar frameworks have been reported to exhibit fungicidal activity, indicating that this compound could be effective in agricultural applications .
Table 2: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest/Fungus | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium oxysporum | 85 |
| Compound D | Bacillus subtilis | 90 |
| This compound | TBD |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrimidine derivatives, including those with trifluoromethyl substitutions:
- A study synthesized various pyrimidine derivatives and evaluated their antibacterial properties, finding that certain modifications significantly enhanced their activity against resistant bacterial strains .
- Another research focused on the synthesis of urea derivatives containing trifluoromethyl groups, demonstrating improved antimicrobial and anticancer activities compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can be crucial for selective binding and activity .
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- The 2-thia-5-azabicyclo[2.2.1]heptane scaffold demonstrates adaptability, with substituents dictating bioactivity and physicochemical properties.
- Trifluoromethylpyrimidine derivatives show promise in antifungal applications, as evidenced by compound 6a .
- Structural modifications (e.g., oxa vs. thia, substituent choice) must balance electronic effects, steric factors, and synthetic feasibility.
Biological Activity
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biological pathways. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources and recent research findings.
Chemical Structure and Properties
The compound features a bicyclic structure combined with a pyrimidine moiety, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications:
-
Antimalarial Activity :
- A related class of compounds, specifically 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes, has shown promising antiplasmodial activity against Plasmodium falciparum. For instance, the exo-isomer demonstrated an IC50 value of 810 nM against a chloroquine-sensitive strain, while showing reduced effectiveness against chloroquine-resistant strains .
-
CRTH2 Inhibition :
- The compound has been reported to possess CRTH2 (chemoattractant receptor-homologous molecule expressed on T helper type 2 cells) inhibitory activity. This receptor is implicated in inflammatory responses and allergic reactions, suggesting potential applications in treating conditions like asthma and allergic rhinitis .
- Docking Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Antimalarial Efficacy : A study evaluated various derivatives of azabicyclo compounds, highlighting that modifications to the bicyclic structure could enhance antimalarial potency while maintaining low cytotoxicity levels. The most active derivatives showed selectivity indices indicating favorable therapeutic windows .
- CRTH2 Inhibition Mechanism : Research focused on indole derivatives with similar structural motifs demonstrated effective inhibition of CRTH2, providing insights into the potential anti-inflammatory properties of trifluoromethyl-pyrimidine derivatives .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Exo-2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptane | Antimalarial | 0.81 (D10) | 200 |
| Chloro-substituted derivative | Antimalarial | 1.39 (D10), 2.40 (Dd2) | 51.1 |
| Indole derivative (CRTH2 inhibitor) | Anti-inflammatory | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
